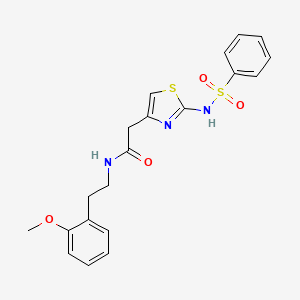

N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

描述

属性

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-27-18-10-6-5-7-15(18)11-12-21-19(24)13-16-14-28-20(22-16)23-29(25,26)17-8-3-2-4-9-17/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUBFTDHISUOAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, identified by its CAS number 922025-78-3, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. The structural complexity of this compound suggests a multifaceted mechanism of action, which merits a detailed exploration of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O4S2, with a molecular weight of 431.5 g/mol. Its structure incorporates a thiazole ring, which is commonly associated with various biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O4S2 |

| Molecular Weight | 431.5 g/mol |

| CAS Number | 922025-78-3 |

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of thiazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that certain thiazole derivatives demonstrated IC50 values in the micromolar range against lung cancer cell lines (A549, HCC827, NCI-H358), suggesting a promising therapeutic potential for this class of compounds .

Hypoglycemic Effects

In addition to antitumor properties, compounds related to thiazole structures have been evaluated for their hypoglycemic effects. In rodent models of diabetes, these compounds exhibited significant reductions in blood glucose levels, indicating their potential utility in managing type 2 diabetes through β3-adrenergic receptor agonism .

The proposed mechanism of action for this compound involves modulation of key signaling pathways associated with cell survival and metabolism. The compound may influence the expression of proteins involved in apoptosis and metabolic regulation, particularly through the inhibition of AIMP2-DX2 expression, which is linked to tumor progression .

Case Studies and Research Findings

- Antitumor Efficacy :

- Diabetes Management :

科学研究应用

Chemical Properties and Structure

The compound's IUPAC name is N-(2-methoxyphenethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide. Its molecular formula is , with a molecular weight of 318.39 g/mol. The structure features a thiazole ring, which is known for its biological activity, and a sulfonamide group that enhances its pharmacological properties.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfonamide moieties exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.

2. Anti-inflammatory Effects

Studies have suggested that thiazole derivatives can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions.

3. Anticancer Potential

The structural characteristics of this compound suggest possible interactions with cancer cell pathways. Preliminary studies indicate cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and potential as an anticancer agent.

Pharmacological Studies

1. Mechanism of Action

Understanding the mechanism through which this compound exerts its effects is crucial for its development as a therapeutic agent. Research has focused on its interaction with specific enzymes and receptors involved in disease processes.

2. Pharmacokinetics

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies help establish optimal dosing regimens and predict therapeutic outcomes in clinical settings.

Case Studies

Several case studies have highlighted the compound's potential:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial efficacy | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus. |

| Study 2 | Assess anti-inflammatory properties | Reduced levels of TNF-alpha and IL-6 in treated animal models of inflammation. |

| Study 3 | Investigate anticancer effects | Induced apoptosis in breast cancer cell lines with minimal toxicity to normal cells. |

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and research findings:

Structural and Functional Insights:

Core Thiazole-Acetamide Scaffold :

- The thiazole ring is critical for hydrogen bonding and π-π stacking with biological targets. Analogs with electron-withdrawing groups (e.g., sulfonamides) show enhanced kinase inhibition, while lipophilic substituents (e.g., methoxyphenethyl) improve bioavailability .

- The phenylsulfonamido group in the target compound mirrors the methylsulfonyl group in 17d, both contributing to kinase selectivity .

Substituent Effects on Activity :

- 2-Methoxyphenethyl vs. Thiophenemethyl () : The 2-methoxyphenethyl group may enhance CNS penetration compared to thiophenemethyl, which could favor peripheral targets .

- Sulfonamido vs. Piperidinyl-Quinazoline () : Sulfonamido derivatives (e.g., target compound) likely target ATP-binding pockets in kinases, while piperidinyl-quinazoline derivatives exhibit broader anticancer activity via topoisomerase inhibition .

Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution of 2-aminothiazole derivatives with chloroacetamide intermediates, followed by sulfonamido coupling—similar to methods in and .

Pharmacological Potential: Anticancer: Compound 39’s MIC values (6.25–12.5 µg/mL) suggest the target compound’s 2-methoxyphenethyl group could similarly enhance cytotoxicity . Antimicrobial: Thiazole-acetamide derivatives with chlorophenyl substituents (e.g., 107j) show antifungal activity, indicating the target’s phenylsulfonamido group may confer analogous effects .

Critical Analysis of Contradictions and Limitations

- Activity Specificity : While highlights kinase inhibition, emphasizes antimicrobial effects. This suggests the core scaffold’s versatility but underscores the need for target-specific optimization.

- Data Gaps : Direct pharmacological data for the target compound are absent; inferences rely on structural analogs. For example, its logP and solubility remain unverified, though methoxyphenethyl likely increases lipophilicity compared to hydrophilic analogs like 107b .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。